3-Cyclopropoxy-4-iodopyridine
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Overview
Description
3-Cyclopropoxy-4-iodopyridine is a chemical compound with the molecular formula C8H8INO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted with a cyclopropoxy group and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method includes the halogenation of pyridine at the 4-position using iodine and a suitable catalyst. The cyclopropoxy group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Cyclopropoxy-4-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-5-iodopyridine: Another pyridine derivative with similar structural features but different substitution patterns.
3-Iodopyridine: A simpler compound with only an iodine atom at the 3-position.
4-Iodopyridine: Similar to 3-Iodopyridine but with the iodine atom at the 4-position.
Uniqueness
3-Cyclopropoxy-4-iodopyridine is unique due to the presence of both a cyclopropoxy group and an iodine atom, which can confer distinct chemical and biological properties
Biological Activity
3-Cyclopropoxy-4-iodopyridine is a compound of interest in medicinal chemistry, particularly in the context of its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
This compound is derived from iodopyridine, a compound known for its diverse biological activities. The presence of the cyclopropoxy group enhances its pharmacological profile. The structural formula can be represented as follows:
The biological activity of this compound has been linked primarily to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers.
Inhibition Studies
Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on BCL6, with IC50 values in the nanomolar range. For instance, a related compound was shown to have an IC50 of 4.8 nM against BCL6 in biochemical assays . This suggests that this compound may share a similar mechanism of action.
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Target | IC50 (nM) | Activity |
---|---|---|---|
This compound | BCL6 | TBD | Antiproliferative |
CCT372064 | BCL6 | 4.8 | Antiproliferative |
CCT373566 | BCL6 | 0.7 | Strong antiproliferative |
Case Studies
-
Antiproliferative Activity :
A study investigating the antiproliferative effects of various pyridine derivatives found that compounds with similar structures to this compound exhibited significant growth inhibition in lymphoma cell lines. The mechanism was attributed to the degradation of BCL6, leading to reduced cell proliferation . -
Pharmacokinetic Profiling :
In vivo studies have indicated that modifications to the chemical structure can significantly affect pharmacokinetic properties such as clearance rates and bioavailability. For instance, compounds with enhanced lipophilicity showed improved retention times in plasma, which is crucial for maintaining therapeutic concentrations over extended periods .
Properties
Molecular Formula |
C8H8INO |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
GSBIIWCUSGLUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2)I |
Origin of Product |
United States |
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